REACTION_SMILES
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[CH3:30][CH2:31][OH:32].[CH:1]1([CH2:4][N:5]2[CH:6]3[C:7]4([OH:27])[CH2:8][CH2:9][C:10](=[O:26])[CH:11]5[C:12]4([c:13]4[c:14]([c:15]([C:20](=[O:21])[NH2:22])[cH:16][cH:17][c:18]4[CH2:19]3)[O:23]5)[CH2:24][CH2:25]2)[CH2:2][CH2:3]1.[Cl-:28].[NH4+:29].[Zn:33]>>[CH:1]1([CH2:4][N:5]2[CH:6]3[C:7]4([OH:27])[CH2:8][CH2:9][C:10](=[O:26])[CH2:11][C:12]4([c:13]4[c:14]([OH:23])[c:15]([C:20](=[O:21])[NH2:22])[cH:16][cH:17][c:18]4[CH2:19]3)[CH2:24][CH2:25]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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NC(=O)c1ccc2c3c1OC1C(=O)CCC4(O)C(C2)N(CC2CC2)CCC314
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc2c3c1OC1C(=O)CCC4(O)C(C2)N(CC2CC2)CCC314
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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NC(=O)c1ccc2c(c1O)C13CCN(CC4CC4)C(C2)C1(O)CCC(=O)C3
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Type
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product
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Smiles
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NC(=O)c1ccc2c(c1O)C13CCN(CC4CC4)C(C2)C1(O)CCC(=O)C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |